molecular formula C11H11NO B026382 1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine CAS No. 106792-29-4

1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine

Cat. No. B026382
M. Wt: 173.21 g/mol
InChI Key: LDUZILRBWUAJLE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine involves efficient methodologies that facilitate the formation of this intricate ring system. Notably, Jaén and Wise (2009) developed an efficient method for preparing compounds containing this nucleus, addressing the lack of literature descriptions for the parent compound and focusing on structurally related derivatives for their synthetic approach (J. Jaén & L. Wise, 2009).

Molecular Structure Analysis

The molecular structure of 1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine and its derivatives has been elucidated through various analytical techniques. Mironova et al. (2008) conducted a study on tetrahydrobenzo[e]pyrano[4,3-b]pyridines, revealing insights into the conformation and stereochemistry of related structures through single crystal X-ray diffraction, providing a foundational understanding of the molecular architecture inherent to this class of compounds (E. Mironova et al., 2008).

Chemical Reactions and Properties

1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine undergoes a variety of chemical reactions, enabling the synthesis of a wide array of derivatives with diverse functional groups. For example, Fayol and Zhu (2004) described a novel multicomponent reaction that affords tetrahydrofuro[2,3-c]pyridines, highlighting the compound’s versatility in organic synthesis (A. Fayol & Jieping Zhu, 2004).

Physical Properties Analysis

The physical properties of 1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in synthesis and material science. However, detailed studies focusing exclusively on the physical properties of this specific compound are limited and often embedded within broader research on related heterocyclic compounds.

Chemical Properties Analysis

The chemical properties of 1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine, including its reactivity, stability under various conditions, and interactions with different reagents, are fundamental to its utility in synthetic chemistry. The work by Pan et al. (2010), which explores the reactivity of imidazo[1,5-a]pyridine carbenes, provides insight into the chemical behavior of related heterocyclic compounds, underscoring the innovative approaches to functionalizing and expanding the utility of such structures (Huan-Rui Pan et al., 2010).

Scientific Research Applications

  • It is used for studying nitration, bromination, and conversions of oximes under Beckmann rearrangement conditions (Tolkunov et al., 1995).

  • Its ability to rearrange into various benzofurans makes it valuable in scientific research (Sharkova et al., 1971).

  • It is utilized in organic synthetic chemistry for synthesizing imidazo[1,2-a]pyridine derivatives via carbene transformations or C-H functionalizations (Yu et al., 2018).

  • This compound is used to study the effects of oxidative stress on heterocyclic ketones (Aksanova et al., 1973).

  • Domino transformations of tetrahydrobenzofuro[2,3-c]pyridines with activated alkynes can lead to the synthesis of spiro[benzofuropyridines], which show acetylcholinesterase inhibition activity (Voskressensky et al., 2013).

  • The hexahydrobenzofuro(2,3-c)pyridine platform is used for synthesizing constrained arylpiperidines using intramolecular Heck or radical reactions (Morice et al., 2001).

  • 1,2,3,4-tetrahydroquinazolines, related to this compound, are used in the preparation of 2-substituted quinazolines (Eynde et al., 1993).

  • It's a key component in the synthesis of benzofuro[3,2-c]pyridines (Kucherova et al., 1973).

  • The synthesis of compounds containing the 1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine ring nucleus is important for ongoing research projects (Jaén & Wise, 2009).

Future Directions

The development of 1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine as a histone deacetylase (HDAC) inhibitor for treating hepatocellular carcinoma (HCC) is a promising area of research . The compound has shown significant therapeutic efficacy in HCC cell lines and xenograft models , suggesting potential for further development and study in this context.

properties

IUPAC Name

1,2,3,4-tetrahydro-[1]benzofuro[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10/h1-4,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDUZILRBWUAJLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80552577
Record name 1,2,3,4-Tetrahydro[1]benzofuro[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80552577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine

CAS RN

106792-29-4
Record name 1,2,3,4-Tetrahydro[1]benzofuro[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80552577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1,2,3,4-Tetrahydro[1]benzofuro[2,3-c]pyridine was prepared by the method described by Jaen, J. and Wise, L. D.; J. Heterocycl. Chem. 1987, 1317-1319. To a reaction mixture containing Mg turnings (0.85, 35.41 mmol), a pinch of iodine in THF (5 mL) under N2 atmosphere was added a mixture of 2-bromoanisole (5.0 g, 26.7 mmol) and 1,2-dibromoethane (1.4 g, 8.8 mmol) in (10 mL) THF. When all the magnesium was consumed, a solution of 1-benzyl-4-piperidone (5.0 g, 28.24 mmol) in THF (10 mL) was added dropwise. Following the addition, the solution was refluxed for 20 minutes, and then stirred at room temperature for 2 h. The reaction mixture cooled to 0° C. and 10% HCl was added dropwise until the pH of the mixture was 1-2. The pH was adjusted to 10 with 2N NaOH and extracted with ether (2×100 mL). The organic extracts were dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure to furnish 1-benzyl-4-(2-methoxyphenyl)piperidin-4-ol (4.5 g, 90%). 1H NMR (200 MHz, CDCl3): δ 2.20 (d, J=17 Hz, 2H), 2.60-3.15 (m, 2H), 3.20-3.50 (m, 4H), 3.90 (s, 3H), 4.20 (d, J=7 Hz, 2H), 6.90-7.05 (m, 2H), 7.20-7.35 (m, 2H), 7.35-7.55 (m, 3H), 7.60-7.80 (m, 2H); m/e=297.
[Compound]
Name
Mg
Quantity
35.41 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
1.4 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

A mixture of methyl 3,4-dihydro[1]benzofuro[2,3-c]pyridine-2(1H)-carboxylate (0.150 g, 0.6493 mmol) and concentrated HCl (10 ml) was refluxed for 18 h. The reaction mixture was cooled to 0° C., quenched with saturated aqueous NaHCO3 (100 mL), and extracted with ethyl acetate (2×50 mL), the organic layer was dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure to furnish 1,2,3,4-tetrahydro[1]benzofuro[2,3-c]pyridine (0.1 g, 46%). 1H NMR (200 MHz, CDCl3): δ 3.15 (m, 4H), 4.40 (m, 2H), 7.35 (m, 2H), 7.51 (m, 2H). MS: 160 (M+).
Name
methyl 3,4-dihydro[1]benzofuro[2,3-c]pyridine-2(1H)-carboxylate
Quantity
0.15 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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